molecular formula C15H24N4O2 B7050211 N-methoxy-N-methyl-3-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]propanamide

N-methoxy-N-methyl-3-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]propanamide

Cat. No.: B7050211
M. Wt: 292.38 g/mol
InChI Key: GIPMTTKVSNSAMQ-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-3-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]propanamide is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring substituted with a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-3-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]propanamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Substitution with Pyrimidine: The piperidine ring is then functionalized with a pyrimidine group. This step often involves nucleophilic substitution reactions where the pyrimidine derivative is introduced.

    Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the substituted piperidine with N-methoxy-N-methylpropanamide under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, N-methoxy-N-methyl-3-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders or as an anti-inflammatory agent.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-methoxy-N-methyl-3-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]propanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or ion channels, where the compound may act as an inhibitor or modulator. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-3-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]propanamide: Lacks the methoxy group, which could affect its reactivity and interaction with biological targets.

    N-methoxy-N-methyl-3-[4-(pyrimidin-2-yl)piperidin-1-yl]propanamide: Similar structure but without the methyl group on the pyrimidine ring, potentially altering its chemical properties and biological activity.

Uniqueness

N-methoxy-N-methyl-3-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]propanamide is unique due to the specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-methoxy-N-methyl-3-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-12-4-8-16-15(17-12)13-5-9-19(10-6-13)11-7-14(20)18(2)21-3/h4,8,13H,5-7,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPMTTKVSNSAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C2CCN(CC2)CCC(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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